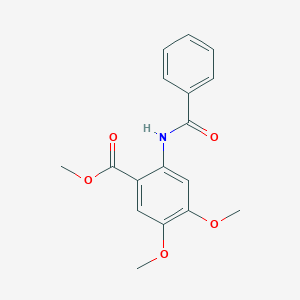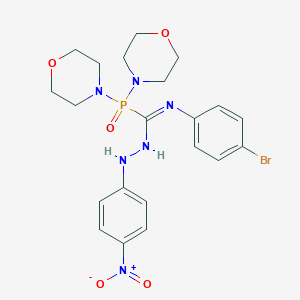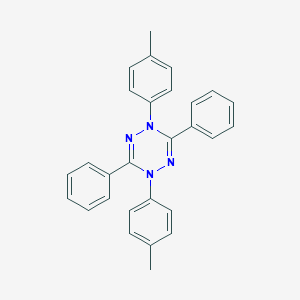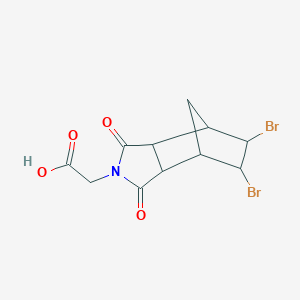
(5,6-ジブロモ-1,3-ジオキソオクタヒドロ-2H-4,7-メタノイソインドール-2-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a complex organic compound with the molecular formula C11H11Br2NO4 This compound is characterized by its unique structure, which includes two bromine atoms and a dioxooctahydro-methanoisoindolyl group
科学的研究の応用
(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and yield.
化学反応の分析
Types of Reactions
(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the molecule.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
作用機序
The mechanism of action of (5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
類似化合物との比較
Similar Compounds
- (5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propionic acid
- (5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)butyric acid
Uniqueness
Compared to similar compounds, (5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is unique due to its specific acetic acid functional group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
特性
IUPAC Name |
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2NO4/c12-8-3-1-4(9(8)13)7-6(3)10(17)14(11(7)18)2-5(15)16/h3-4,6-9H,1-2H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKYKLQWHFYTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dimethylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B377357.png)
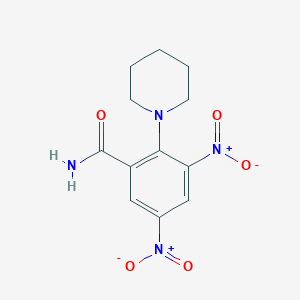
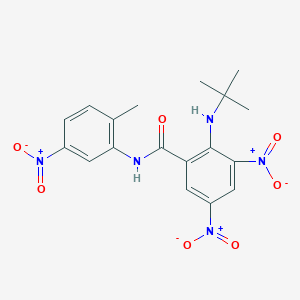
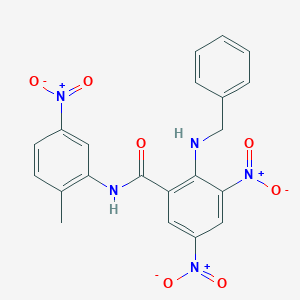
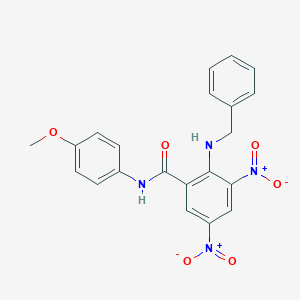
![2-[({[(2-Chlorophenyl)sulfonyl]amino}carbonyl)amino]-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine](/img/structure/B377364.png)
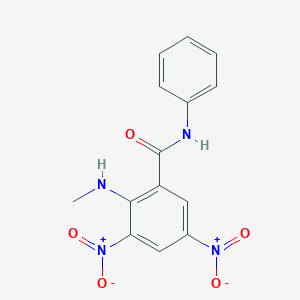
![3,5-dinitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide](/img/structure/B377367.png)
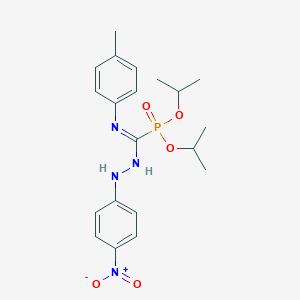
![Butyl 3-{3,4-bis[(methoxycarbonyl)oxy]phenyl}acrylate](/img/structure/B377373.png)
